molecular formula C21H28N2O4 B11542265 5-(4-Decyloxy-benzylidene)-pyrimidine-2,4,6-trione

5-(4-Decyloxy-benzylidene)-pyrimidine-2,4,6-trione

Cat. No.: B11542265
M. Wt: 372.5 g/mol
InChI Key: YZKOGCZZYPDGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Decyloxy-benzylidene)-pyrimidine-2,4,6-trione: is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a decyloxy-benzylidene group attached to the pyrimidine ring. Pyrimidine derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Decyloxy-benzylidene)-pyrimidine-2,4,6-trione typically involves a multi-step process. One common method includes the condensation of 4-decyloxybenzaldehyde with barbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Decyloxy-benzylidene)-pyrimidine-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-(4-Decyloxy-benzylidene)-pyrimidine-2,4,6-trione is used as a building block for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers have explored its interactions with biological targets such as enzymes and receptors, aiming to develop new therapeutic agents.

Medicine: In medicinal chemistry, derivatives of this compound have been investigated for their potential as drug candidates. Their ability to interact with specific molecular targets makes them promising candidates for the treatment of various diseases.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including liquid crystals and photoluminescent materials. Its unique properties make it suitable for applications in display technologies and optoelectronics .

Mechanism of Action

The mechanism of action of 5-(4-Decyloxy-benzylidene)-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds:

  • 4-Decyloxy-benzylidene-p-tolyl-amine
  • 3,4-Bis(4-decyloxybenzylidene)dihydro-2,5-furandione
  • 1-(4-Decyloxy)-2-(4’-decyloxy)benzylidenehydrazine

Uniqueness: 5-(4-Decyloxy-benzylidene)-pyrimidine-2,4,6-trione stands out due to its unique combination of the pyrimidine ring and the decyloxy-benzylidene group. This structural feature imparts specific chemical and physical properties, making it suitable for a wide range of applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, depending on the context .

Properties

Molecular Formula

C21H28N2O4

Molecular Weight

372.5 g/mol

IUPAC Name

5-[(4-decoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H28N2O4/c1-2-3-4-5-6-7-8-9-14-27-17-12-10-16(11-13-17)15-18-19(24)22-21(26)23-20(18)25/h10-13,15H,2-9,14H2,1H3,(H2,22,23,24,25,26)

InChI Key

YZKOGCZZYPDGLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.